Brosimacutin G
Overview
Description
Brosimacutin G is a naturally occurring chalcone, a type of flavonoid, with the molecular formula C20H20O6 . It is derived from the bark of the Brosimum acutifolium tree, which is native to the Amazon rainforest. This compound is known for its significant biological activities, including antioxidant, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Brosimacutin G is a bioactive phenolic compound found in the bark of the Brosimum acutifolium tree . This compound has been studied for its potential medicinal properties, and it is known to have a variety of biological activities .
Target of Action
It’s known that phenolic compounds like this compound often interact with a variety of biological targets, including enzymes, receptors, and dna, to exert their effects .
Mode of Action
It’s known that phenolic compounds can interact with their targets in several ways, such as by modulating enzyme activity, binding to receptors, or interacting with dna .
Biochemical Pathways
This compound, like other phenolic compounds, is likely to affect multiple biochemical pathways. These compounds are known for their antioxidant activity, which involves the neutralization of harmful free radicals . This can lead to downstream effects such as reduced inflammation and protection against cellular damage .
Pharmacokinetics
It’s known that the bioavailability of phenolic compounds can be influenced by factors such as their chemical structure, the presence of other compounds, and the characteristics of the gastrointestinal tract .
Result of Action
This compound has been found to have several biological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, neuroprotective, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its bioavailability and activity . Additionally, factors such as pH and temperature can influence the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brosimacutin G typically involves the condensation of appropriate benzaldehyde and acetophenone derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol-water mixture. The reaction mixture is stirred at room temperature for several hours, followed by acidification to precipitate the chalcone product .
Industrial Production Methods: Industrial production of this compound may involve the extraction from the bark of Brosimum acutifolium using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound. This method ensures the compound is obtained in a relatively pure form suitable for further applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to dihydrochalcones under hydrogenation conditions.
Substitution: this compound can participate in electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitro-substituted chalcones
Scientific Research Applications
Brosimacutin G has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex flavonoids and chalcones.
Biology: Studied for its role in modulating biological pathways and its potential as a natural antioxidant.
Medicine: Investigated for its anti-inflammatory, antibacterial, and anticancer properties. It has shown promise in the treatment of various inflammatory diseases and infections.
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products
Comparison with Similar Compounds
Bakuchalcone: Another chalcone with similar antioxidant and antibacterial properties.
Flavokawain B: Known for its anticancer and anti-inflammatory activities.
Xanthohumol: A prenylated chalcone with potent antioxidant and anticancer effects.
Uniqueness of Brosimacutin G: this compound stands out due to its unique combination of hydroxyl and benzofuran groups, which contribute to its potent biological activities. Its ability to modulate multiple biological pathways makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-1-[(2S,3S)-3,4-dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-20(2,25)19-18(24)16-15(26-19)10-8-13(17(16)23)14(22)9-5-11-3-6-12(21)7-4-11/h3-10,18-19,21,23-25H,1-2H3/b9-5+/t18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPLNWFZFTXFPY-FQMXMGHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1[C@H](C2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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